molecular formula C15H15N3O5S2 B6522695 N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951898-14-9

N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B6522695
CAS No.: 951898-14-9
M. Wt: 381.4 g/mol
InChI Key: ORDHAASMQZZOKF-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridin-4-ylmethyl substituent linked to a benzene ring bearing a 1,1,3-trioxo-thiazolidinone moiety. This structure combines a sulfonamide pharmacophore with heterocyclic components, which are common in medicinal chemistry for targeting enzymes or receptors. Its structural uniqueness lies in the juxtaposition of these functional groups, which may influence both physicochemical properties and biological activity .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c19-15-7-10-24(20,21)18(15)13-1-3-14(4-2-13)25(22,23)17-11-12-5-8-16-9-6-12/h1-6,8-9,17H,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDHAASMQZZOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine moiety, a thiazolidine ring, and a sulfonamide group. This unique arrangement suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula: C14H14N2O4S
  • Molecular Weight: 302.34 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study comparing various benzene sulfonamides demonstrated that derivatives similar to this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured by the diameter of inhibition zones in standard microbial assays.

Compound NameInhibition Zone (mm)Microbial Strain
N-[(pyridin-4-yl)methyl]-...20Staphylococcus aureus
4-Methyl-N-pyridin-2-yl-benzenesulfonamide18Escherichia coli
Control (No treatment)0-

Cardiovascular Effects

The compound's effects on cardiovascular systems have also been investigated. A study utilized isolated rat heart models to assess changes in perfusion pressure and coronary resistance. The results indicated that compounds with similar structures could modulate these parameters significantly.

Experimental Design Summary

GroupCompoundDose
ControlKrebs-Henseleit solution only-
Treatment Group IN-[(pyridin-4-yl)methyl]-...0.001 nM
Treatment Group IIBenzene sulfonamide derivative0.001 nM

The findings suggested that the compound could interact with calcium channels, influencing vascular resistance and blood pressure.

The proposed mechanism of action for N-[(pyridin-4-yl)methyl]-... involves the inhibition of specific enzymes or receptors involved in inflammatory pathways or microbial metabolism. The sulfonamide group is known for its ability to mimic para-amino benzoic acid (PABA), thereby interfering with folate synthesis in bacteria.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that the compound exhibited a higher potency compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Study 2: Cardiovascular Pharmacology

In another investigation, researchers assessed the impact of N-[(pyridin-4-yl)methyl]-... on cardiac function. The study revealed that administration led to a statistically significant decrease in coronary resistance compared to controls, highlighting its potential role in managing cardiovascular diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogous sulfonamide derivatives:

Compound Name Key Structural Features Implications Reference
N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide Pyridin-4-ylmethyl group; thiazolidinone sulfonamide Balanced lipophilicity; potential for hydrogen bonding via pyridine and sulfonamide groups
N,2-dimethyl-N-[2-(pyridin-4-yl)ethyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide 2-(Pyridin-4-yl)ethyl chain; N,2-dimethyl substitution Increased steric bulk may reduce binding affinity; methyl groups alter electronic properties
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one and pyrazolopyrimidine substituents; fluorinated aryl groups Enhanced rigidity and lipophilicity; fluorine atoms may improve target interaction
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Methylsulfonyl group; thiazol-2-yl linkage Reduced hydrogen-bonding capacity compared to thiazolidinone; altered solubility
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Thioxo-pyrimidinyl group; thiazolyl substituent Thioxo group may increase nucleophilicity; steric hindrance from trimethyl substitution

Electronic and Steric Effects

  • Thiazolidinone vs. Thioxo Groups: The 1,1,3-trioxo-thiazolidinone in the target compound (electron-deficient due to sulfone groups) contrasts with the thioxo group in ’s compound, which is more nucleophilic. This difference may influence interactions with cysteine residues in enzymatic targets .
  • Alkyl Chain Variations : The pyridin-4-ylmethyl group in the target compound offers a shorter alkyl linker than the 2-(pyridin-4-yl)ethyl chain in ’s derivative. This may reduce steric hindrance and improve binding to flat binding pockets .

Pharmacokinetic and Physicochemical Properties (Inferred)

  • Solubility : The pyridine ring in the target compound may improve aqueous solubility compared to ’s cyclohexylethoxy derivatives, which are highly lipophilic .
  • Metabolic Stability: The thiazolidinone’s sulfone groups may resist oxidative metabolism better than ’s methylsulfonyl group, which could undergo demethylation .

Preparation Methods

Stepwise Synthesis via Intermediate Isolation

The most widely reported method involves three sequential steps:

Synthesis of 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl Chloride

Reactants :

  • 4-Aminobenzenesulfonic acid

  • Thionyl chloride (SOCl₂)

  • 2-Chloroethylsulfamoyl chloride

Conditions :

  • Chlorination : 4-Aminobenzenesulfonic acid is treated with excess SOCl₂ at 60–70°C for 4–6 hours to form 4-aminobenzenesulfonyl chloride.

  • Cyclization : The intermediate reacts with 2-chloroethylsulfamoyl chloride in dry dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA, 1.2 equiv), yielding the thiazolidin trioxo ring.

Key Data :

ParameterValue
Yield68–72% (after column chromatography)
Purity (HPLC)≥95%

Formation of N-[(pyridin-4-yl)methyl]benzene Sulfonamide

Reactants :

  • 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

  • 4-(Aminomethyl)pyridine

Conditions :

  • Dropwise addition of 4-(aminomethyl)pyridine (1.1 equiv) to a cooled (0–5°C) solution of the sulfonyl chloride in tetrahydrofuran (THF).

  • Stirring at room temperature for 12–16 hours, followed by quenching with ice-water.

Key Data :

ParameterValue
Reaction Time12–16 hours
Yield81–85%

Final Purification and Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or silica gel chromatography using ethyl acetate/hexane (1:1) as the eluent.

One-Pot Synthesis with In Situ Intermediate Generation

A modified approach condenses the synthesis into a single reaction vessel, reducing purification steps:

Reactants :

  • 4-Aminobenzenesulfonyl chloride

  • 2-Mercaptoethylsulfonic acid

  • 4-(Aminomethyl)pyridine

Conditions :

  • Thiazolidin Ring Formation : 4-Aminobenzenesulfonyl chloride reacts with 2-mercaptoethylsulfonic acid in DCM with TEA (2.0 equiv) at 25°C for 8 hours.

  • In Situ Coupling : 4-(Aminomethyl)pyridine is added directly to the reaction mixture, and stirring continues for 24 hours.

Advantages :

  • Eliminates isolation of the sulfonyl chloride intermediate.

  • Total yield improves to 74–78%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, 2H, pyridine-H), 7.82 (d, 2H, aromatic-H), 7.48 (d, 2H, aromatic-H), 4.38 (s, 2H, CH₂), 3.71–3.68 (m, 4H, thiazolidin-H).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1580 cm⁻¹ (C=N).

Chromatographic Purity Assessment

MethodConditionsPurity
Reverse-phase HPLCC18 column, MeOH/H₂O (70:30)98.2%
TLCSilica gel, EtOAc/hexane (1:1)Single spot (Rf = 0.45)

Comparative Analysis of Synthetic Approaches

ParameterStepwise MethodOne-Pot Method
Total Yield68–72%74–78%
Purification Steps32
Reaction Time36–42 hours32 hours
ScalabilitySuitable for >100 g batchesLimited to <50 g batches

The one-pot method offers higher efficiency for small-scale synthesis, while the stepwise approach remains preferable for industrial-scale production due to better intermediate control.

Optimization Strategies and Troubleshooting

Common Side Reactions and Mitigation

  • N-Sulfonation vs. O-Sulfonation : Use of bulky bases (e.g., diisopropylethylamine) reduces O-sulfonation byproducts.

  • Thiazolidin Ring Decomposition : Maintain pH 6–7 during aqueous workups to prevent acid-catalyzed hydrolysis.

Solvent and Temperature Effects

  • THF vs. DCM : THF increases coupling reaction rates but may reduce yields due to intermediate solubility issues.

  • Temperature : Reactions above 30°C accelerate pyridinylmethyl group decomposition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the pyridinylmethylamine moiety to the sulfonamide core under reflux conditions. Key steps include:

  • Sulfonylation : Reacting 4-amino-benzenesulfonamide with 1,1,3-trioxo-1λ⁶,2-thiazolidine using coupling agents like EDCI/HOBt in DMF .
  • N-Alkylation : Introducing the pyridin-4-ylmethyl group via nucleophilic substitution, optimized at 60–80°C in acetonitrile with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substitution at pyridine or sulfonamide groups) using in vitro assays (e.g., enzyme inhibition). For example:
  • Pyridine vs. Pyrimidine : Pyridin-4-ylmethyl groups (as in the target compound) may enhance target binding vs. pyrimidine-based analogs due to π-π stacking .
  • Sulfonamide Modifications : 1,1,3-Trioxo-thiazolidine enhances solubility but may reduce membrane permeability compared to non-polar substituents .
  • Computational Modeling : Molecular docking (e.g., using PDB structures) to predict binding affinities and rationalize discrepancies .

Q. How can regioselectivity challenges during N-alkylation be addressed?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) favor N- over O-alkylation .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
  • Temperature Control : Lower temperatures (40–50°C) minimize side reactions during alkylation .

Q. What are the implications of the 1,1,3-trioxo-thiazolidine moiety on pharmacokinetic properties?

  • Methodology :

  • In Vitro ADME Assays :
  • Metabolic Stability : Liver microsome assays to assess oxidation susceptibility .
  • Permeability : Caco-2 cell monolayer studies to evaluate intestinal absorption .
  • Computational Predictions : LogP calculations (e.g., using Molinspiration) to estimate lipophilicity, critical for blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate this compound’s mechanism of action?

  • Methodology :

  • Target Identification :
  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • Pathway Analysis : RNA-seq or proteomics to map downstream signaling effects .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism® to calculate IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Fisher’s PLSD) to assess significance (p < 0.05) .

Comparative & Contradictory Data

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Methodology :

  • Force Field Refinement : Use AMBER or CHARMM for more accurate ligand-protein interaction modeling .
  • Solvent Effects : Include explicit water molecules in docking simulations to account for hydrogen bonding .

Q. How can discrepancies in solubility data across studies be reconciled?

  • Methodology :

  • Standardized Protocols : Follow USP guidelines for shake-flask solubility measurements in PBS (pH 7.4) .
  • Particle Size Control : Sonication or micronization to ensure consistent particle dispersion .

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